molecular formula C14H14ClN3O3 B10906096 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B10906096
M. Wt: 307.73 g/mol
InChI Key: YUJNENNTPHYYAM-UHFFFAOYSA-N
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Description

N~3~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrazole Ring: The pyrazole ring is formed by the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Coupling Reactions: The benzodioxole and pyrazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Introduction of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~3~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of N3-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~3~-(1,3-BENZODIOXOL-5-YLMETHYL)-4-CHLORO-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H14ClN3O3

Molecular Weight

307.73 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-1,5-dimethylpyrazole-3-carboxamide

InChI

InChI=1S/C14H14ClN3O3/c1-8-12(15)13(17-18(8)2)14(19)16-6-9-3-4-10-11(5-9)21-7-20-10/h3-5H,6-7H2,1-2H3,(H,16,19)

InChI Key

YUJNENNTPHYYAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl

Origin of Product

United States

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